molecular formula C5H12Si B1582811 1,1-Dimethylsiletane CAS No. 2295-12-7

1,1-Dimethylsiletane

Cat. No.: B1582811
CAS No.: 2295-12-7
M. Wt: 100.23 g/mol
InChI Key: YQQFFTNDQFUNHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylsiletane can be synthesized through several methods. One common approach involves the reaction of 1,1-dichlorosilacyclobutane with methyl lithium in an ether solvent. The reaction proceeds as follows:

Cl2Si(CH2)3+2CH3Li(CH3)2Si(CH2)3+2LiCl\text{Cl}_2\text{Si}(CH_2)_3 + 2\text{CH}_3\text{Li} \rightarrow \text{(CH}_3)_2\text{Si}(CH_2)_3 + 2\text{LiCl} Cl2​Si(CH2​)3​+2CH3​Li→(CH3​)2​Si(CH2​)3​+2LiCl

The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yields .

Industrial Production Methods

On an industrial scale, this compound can be produced using a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher production efficiency .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylsiletane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,1-Dimethylsiletane involves its reactive silicon center, which can form transient species such as 1,1-dimethylsilene. This transient species can undergo rapid quenching with various reagents, leading to the formation of stable products. The molecular targets and pathways involved in these reactions include the formation of silicon-oxygen and silicon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylsilacyclohexane
  • Dimethyltrimethylenesilane
  • Trimethylsilane

Comparison

1,1-Dimethylsiletane is unique due to its ability to form five- and six-membered rings through insertion reactions. This property distinguishes it from other similar compounds, which may not exhibit the same level of reactivity or ring-forming capability .

Properties

IUPAC Name

1,1-dimethylsiletane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12Si/c1-6(2)4-3-5-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQFFTNDQFUNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28430-61-7
Record name Silacyclobutane, 1,1-dimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28430-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4062309
Record name Silacyclobutane, 1,1-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2295-12-7
Record name 1,1-Dimethylsilacyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2295-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silacyclobutane, 1,1-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silacyclobutane, 1,1-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silacyclobutane, 1,1-dimethyl-
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Record name 1,1-dimethylsilacyclobutane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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